2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid
Description
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Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(3,4,5-trifluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4/c1-28(22(23(29)30)13-10-19(25)21(27)20(26)11-13)24(31)32-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18,22H,12H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDIWZNBMUKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC(=C(C(=C1)F)F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 425.5 g/mol. The presence of the trifluorophenyl group enhances the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The Fmoc group protects the amino group during reactions, while the trifluorophenyl moiety can participate in binding interactions, modulating enzyme or receptor activities.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antimicrobial Properties : In vitro studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. It has shown efficacy against several cancer cell lines, including breast and lung cancer.
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptotic cells as assessed by Annexin V staining. The study highlighted the activation of caspase-3 and -9, suggesting that the compound triggers intrinsic apoptotic pathways.
Comparison with Similar Compounds
Compared to similar compounds such as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid, this compound's unique trifluorophenyl moiety may enhance its reactivity and selectivity towards specific biological targets.
Q & A
Basic Question: What is the role of the Fmoc group in this compound’s application for peptide synthesis?
Answer:
The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., tert-butyl) enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via HPLC or mass spectrometry .
Methodological Insight:
- Deprotection Protocol: Use 20% piperidine in DMF for 10–20 minutes at room temperature.
- Coupling Validation: Monitor deprotection efficiency via UV absorbance at 301 nm or LC-MS analysis .
Advanced Question: How can synthesis yields be optimized when scaling up production of this compound?
Answer:
Key factors include:
- Solvent Selection: DMF or dichloromethane (DCM) enhances solubility of the Fmoc-protected intermediate. For large-scale reactions, DCM is preferred due to easier removal via rotary evaporation .
- Base Optimization: Replace sodium carbonate with stronger bases like diisopropylethylamine (DIPEA) to accelerate Fmoc coupling while minimizing racemization .
- Temperature Control: Maintain reactions at 0–4°C to suppress side reactions (e.g., oxidation of the trifluorophenyl group) .
Data Contradiction Analysis:
- reports 70–80% yields with Na₂CO₃ in DMF, while suggests >90% yields using DIPEA in DCM. This discrepancy may arise from differences in steric hindrance or solvent polarity affecting reaction kinetics .
Advanced Question: How can researchers resolve contradictions in reported stability data under varying pH conditions?
Answer:
The compound’s stability depends on the lability of the Fmoc group and the trifluorophenyl moiety:
- Acidic Conditions (pH < 3): Rapid cleavage of the Fmoc group occurs, but the trifluorophenylacetic acid backbone remains intact. Use TFA (0.1% v/v) for controlled deprotection .
- Basic Conditions (pH > 10): Hydrolysis of the methylamino-carbonyl linkage may occur, leading to byproducts. Stabilize the compound by storing it in anhydrous DMF at –20°C .
Methodological Recommendation:
- Conduct accelerated stability studies using HPLC to quantify degradation products under stressed conditions (e.g., 40°C, 75% humidity) .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the Fmoc and trifluorophenyl groups. The methylamino proton appears as a singlet at δ 3.1–3.3 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~496.15 Da) and detects impurities (e.g., incomplete deprotection) .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the chiral center adjacent to the trifluorophenyl group .
Advanced Question: How to design experiments to study interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins like proteases .
- Fluorescence Polarization: Label the Fmoc group with a fluorophore (e.g., FITC) to monitor competitive binding assays in real time .
- Molecular Dynamics Simulations: Use software like GROMACS to model interactions between the trifluorophenyl moiety and hydrophobic enzyme pockets .
Troubleshooting Note:
The trifluorophenyl group may exhibit non-specific binding; include control experiments with unmodified Fmoc-amino acids to distinguish specific interactions .
Advanced Question: What strategies mitigate racemization during peptide coupling reactions involving this compound?
Answer:
- Coupling Reagents: Use HOBt/DIC instead of HATU to reduce racemization risk while maintaining coupling efficiency .
- Low-Temperature Reactions: Perform couplings at 0–4°C to stabilize the activated ester intermediate .
- Chiral HPLC Analysis: Monitor enantiomeric excess (ee) post-synthesis; >98% ee is achievable with optimized protocols .
Basic Question: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Peptide-Based Drug Development: Serves as a building block for protease-resistant peptides targeting inflammatory pathways .
- Prodrug Design: The trifluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
